Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate

Description

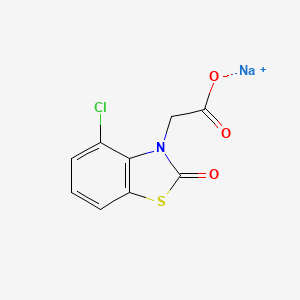

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is a benzothiazole derivative characterized by a chloro substituent at the 4-position, an oxo group at the 2-position, and an acetate moiety at the 3-position of the heterocyclic ring. The sodium salt likely shares similar properties, with the sodium cation influencing solubility and reactivity compared to the potassium variant.

Properties

CAS No. |

85272-51-1 |

|---|---|

Molecular Formula |

C9H5ClNNaO3S |

Molecular Weight |

265.65 g/mol |

IUPAC Name |

sodium;2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |

InChI |

InChI=1S/C9H6ClNO3S.Na/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1 |

InChI Key |

SOJNIFANAIIRLQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

The preparation typically involves the following steps:

Formation of 4-chloro-2-mercaptobenzothiazole intermediate:

- Starting from 2-aminothiophenol derivatives, cyclization is induced using carbonyl reagents.

- Introduction of the chloro substituent at the 4-position is achieved either by starting with a chlorinated aminothiophenol or by selective chlorination post-cyclization.

Acetylation at the 3-position:

- The 3-position is functionalized by reaction with chloroacetic acid or its derivatives to introduce the acetyl group.

- This step often involves nucleophilic substitution where the mercapto group or an activated intermediate reacts with chloroacetate.

Conversion to the sodium salt:

- The free acid form (4-chloro-2-oxo-benzothiazole-3-acetic acid) is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt.

- This step ensures water solubility and stability for biological applications.

Reaction Conditions and Catalysts

- Cyclization reactions are typically carried out under reflux in organic solvents such as ethanol or acetic acid.

- Nucleophilic substitution steps use bases like potassium hydroxide or sodium hydroxide to facilitate the reaction.

- Esterification or salt formation is performed under controlled pH and temperature to maximize yield and purity.

Detailed Research Findings and Data

Reaction Yields and Purity

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of 2-aminothiophenol | Ring closure | Reflux in acetic acid, 4-6 h | 70-85 | High purity intermediate |

| Chlorination at 4-position | Electrophilic substitution | Chlorinating agent, mild temp | 60-75 | Selective chlorination critical |

| Acetylation at 3-position | Nucleophilic substitution | Reflux with chloroacetic acid | 65-80 | Requires base catalyst (KOH/NaOH) |

| Sodium salt formation | Neutralization | NaOH in aqueous medium | >90 | Final product with high water solubility |

Analytical Validation

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Recrystallization from ethanol/water mixtures (e.g., 25:5 v/v) improves purity.

- Elemental analysis confirms molecular composition.

- Melting point determination ensures batch consistency.

- HPLC and NMR spectroscopy validate structural integrity and purity.

Comparative Notes on Related Compounds

For related benzothiazole derivatives such as ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate, similar synthetic routes are employed, involving:

- Reaction of 2-aminothiophenol with chloroacetic acid derivatives.

- Esterification with ethanol under acidic catalysis.

- Purification by recrystallization and chromatographic methods.

This similarity supports the robustness of the synthetic approach for this compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Cyclization of 2-aminothiophenol | Phosgene, chlorocarbonates, or urea; reflux | Formation of benzothiazole ring | Intermediate benzothiazolone |

| Chlorination | Chlorinating agents (e.g., N-chlorosuccinimide) | Introduction of 4-chloro group | Selective substitution |

| Acetylation | Chloroacetic acid, base (KOH/NaOH), reflux | Attachment of acetyl group | 3-acetate intermediate |

| Neutralization | Sodium hydroxide, aqueous medium | Formation of sodium salt | Final product, water-soluble |

| Purification | Recrystallization (ethanol/water) | Removal of impurities | High purity compound |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 4 of the benzothiazole ring undergoes nucleophilic substitution under basic or catalytic conditions.

Mechanistic Insight : The electron-withdrawing ketone and carboxylate groups activate the chlorine atom for nucleophilic attack. The reaction proceeds via an SNAr mechanism, facilitated by deprotonation of the nucleophile under basic conditions .

Functionalization of the Acetate Group

The sodium carboxylate group participates in esterification and acylation reactions.

Key Observation : The carboxylate group’s solubility in polar solvents enhances reactivity in coupling reactions, as seen in synthesizing antimicrobial acetamide derivatives .

Reduction of the Ketone Group

The 2-oxo group is reducible to a hydroxyl or methylene group under controlled conditions.

Note : Over-reduction may lead to ring saturation, but low-temperature conditions preserve the benzothiazole scaffold .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation at position 6 (para to sulfur).

Regioselectivity : The electron-deficient ring directs electrophiles to the less deactivated position 6 .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems.

Application : Cyclized products exhibit enhanced antimicrobial activity, validated via molecular docking studies .

Oxidation Reactions

Controlled oxidation modifies the sulfur atom or side chains.

Caution : Strong oxidants like KMnO₄ may degrade the benzothiazole ring if reaction times exceed 3h .

Thermal Decomposition

At elevated temperatures, decarboxylation and ring fragmentation occur.

| Condition | Products | Reference |

|---|---|---|

| 250°C, N₂ atmosphere | CO₂, 4-chloro-2-oxo-2H-benzothiazole | |

| 300°C, air | SO₂, chloroacetophenone derivatives |

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate exhibits significant antimicrobial properties. It has been shown to inhibit enzymes such as dihydropteroate synthase, which plays a crucial role in bacterial folate synthesis. This inhibition suggests potential use as an antibacterial agent, particularly against resistant strains of bacteria.

1.2 Anticancer Potential

Compounds derived from benzothiazoles, including this compound, have been studied for their anticancer activities. In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including colon carcinoma. For instance, the compound's efficacy was evaluated using the MTT assay, where it showed promising results in inhibiting cell proliferation .

1.3 Drug Development

Molecular docking studies have been conducted to understand how this compound interacts with biological macromolecules. These studies provide insights into its mechanism of action and highlight its potential as a lead compound for developing new drugs targeting specific diseases.

Agricultural Applications

2.1 Pesticide Development

this compound has applications in the development of agricultural chemicals, particularly as a pesticide or herbicide intermediate. Its biological activity can be harnessed to create compounds that effectively control pests while minimizing environmental impact.

2.2 Plant Growth Regulation

The compound may also serve as a plant growth regulator, promoting healthy growth and resistance to diseases in crops. Research into its effects on plant physiology is ongoing, aiming to optimize its use in agricultural practices.

Chemical Synthesis Applications

This compound is utilized as an intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions to form more complex molecules, which are essential in both pharmaceutical and industrial chemistry.

Case Study 1: Anticancer Activity Evaluation

A study conducted at the Regional Center for Mycology and Biotechnology assessed the anticancer activity of this compound against the HCT colon carcinoma cell line. The results indicated an IC50 value suggesting effective cytotoxicity compared to standard chemotherapeutics like vinblastine .

Case Study 2: Antimicrobial Efficacy

In another research project, this compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The findings revealed high antibacterial activity, particularly against resistant strains, underscoring its potential as a therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Sodium vs. Potassium Salts

The potassium salt (CAS 67338-65-2, C₉H₅ClKNO₃S) and sodium salt differ only in their cations. Potassium salts generally exhibit lower aqueous solubility than sodium salts due to larger ionic radius and hydration effects. This difference may impact formulation stability and bioavailability in agricultural applications .

Table 1: Cation Comparison

| Property | Sodium Salt (Inferred) | Potassium Salt (Benazolin) |

|---|---|---|

| Molecular Formula | C₉H₅ClNNaO₃S | C₉H₅ClKNO₃S |

| CAS Number | Not explicitly provided | 67338-65-2 |

| Typical Application | Agrochemicals (herbicide) | Herbicide |

Positional Isomers: 4-Chloro vs. 5-Chloro Derivatives

For example, 4-chloro derivatives may exhibit stronger electrophilic character due to proximity to the oxo group, enhancing herbicidal efficacy .

Table 2: Chlorine Position Impact

| Compound | Chlorine Position | Key Feature |

|---|---|---|

| Sodium 4-chloro-2-oxo-...-acetate | 4 | Enhanced electrophilicity |

| Ethyl 5-chloro-2-oxo-...-acetate | 5 | Steric hindrance near acetate group |

Ester Derivatives: Ethyl Esters vs. Sodium Salt

Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate () and Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate () are ester analogs. Esters are typically more lipophilic than salts, influencing membrane permeability and environmental persistence.

Table 3: Salt vs. Ester Properties

Functional Group Variations: Azo-Benzothiazole Derivatives

Azo compounds like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid () incorporate azo linkages (-N=N-) for chromophoric properties. These dyes differ fundamentally from sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate in application (textile dyes vs. herbicides) and reactivity (azo groups undergo redox reactions) .

Biological Activity

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The presence of a chloro group at the 4-position and an acetyl group at the 3-position enhances its reactivity and biological activity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals due to its unique chemical properties.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial properties. Studies have demonstrated its ability to inhibit specific enzymes crucial for bacterial survival, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition leads to effective antibacterial action against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Streptococcus pyogenes | 16 μg/mL |

| Enterococcus faecalis | 128 μg/mL |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Apart from inhibiting DHPS, it has shown potential in inhibiting other critical enzymes involved in bacterial metabolism. For instance, molecular docking studies reveal that this compound can effectively bind to bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria .

Case Study: Inhibition of DNA Gyrase

In a study examining the inhibitory effects on DNA gyrase, this compound demonstrated an IC50 value of approximately 0.012 μg/mL against Staphylococcus aureus DNA gyrase ATPase, indicating potent antibacterial activity compared to standard antibiotics .

Anticancer Potential

Beyond its antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds derived from benzothiazoles have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. Research has indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25.1 |

| HCT116 | 21.5 |

| A549 | 28.7 |

The biological activity of this compound can be attributed to its structural features that enable it to interact with biological macromolecules. Molecular docking studies have provided insights into how this compound binds to target enzymes, revealing potential mechanisms through which it exerts its antimicrobial and anticancer effects .

Q & A

Q. What comparative studies exist between this sodium salt and its potassium/ethyl analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.